N-(2,4,4-trimethylpentan-2-yl)decanamide

Description

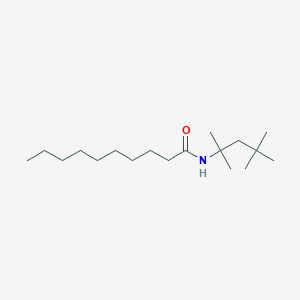

N-(2,4,4-Trimethylpentan-2-yl)decanamide is a branched alkyl amide characterized by a decanamide (10-carbon chain) group attached to a 2,4,4-trimethylpentan-2-yl moiety. This structure confers high lipophilicity, as evidenced by its estimated LogP of ~5.2, making it suitable for applications requiring non-polar solubility.

Properties

IUPAC Name |

N-(2,4,4-trimethylpentan-2-yl)decanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-7-8-9-10-11-12-13-14-16(20)19-18(5,6)15-17(2,3)4/h7-15H2,1-6H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZYGBDTIHMZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(C)(C)CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,4-trimethylpentan-2-yl)decanamide typically involves the reaction of decanoic acid with 1,1,3,3-tetramethylbutylamine. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,4-trimethylpentan-2-yl)decanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The bulky 1,1,3,3-tetramethylbutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2,4,4-trimethylpentan-2-yl)decanamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,4,4-trimethylpentan-2-yl)decanamide exerts its effects involves interactions with specific molecular targets. The bulky 1,1,3,3-tetramethylbutyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amide bond plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2,4,4-trimethylpentan-2-yl)decanamide with structurally related compounds, emphasizing molecular properties, functional groups, and applications:

<sup>†</sup>LogP values are experimental or estimated based on structural analogs.

Key Findings from Comparative Analysis:

Lipophilicity and Chain Length :

- The decanamide derivative exhibits higher LogP (~5.2) compared to its acetamide analog (LogP 2.73), emphasizing the role of the 10-carbon chain in enhancing hydrophobicity. This property is critical for surfactant applications and membrane permeability in drug design .

- Prop-2-enamide derivatives introduce unsaturation, altering reactivity and acidity (pKa 16.4) .

Biological Activity: Compounds like 57a () demonstrate potent malate dehydrogenase (MDH) inhibition, with IC50 values in the nanomolar range. The 2,4,4-trimethylpentan-2-yl group likely contributes to steric effects that enhance target binding . Decanamide analogs are flagged as environmental irritants, necessitating careful handling in industrial applications .

Synthetic Flexibility :

- Reductive amination () and silica gel chromatography are common purification methods for these compounds. For example, 57a was synthesized in 55.3% yield with high purity .

- Stereochemical complexity, as seen in the (2R)-configured heptanamide derivative, requires advanced analytical techniques like chiral HPLC for characterization .

Environmental and Safety Considerations :

- Decanamide derivatives, including N,N-Bis(2-hydroxyethyl)decanamide, are classified as environmental hazards due to their persistence and irritancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.